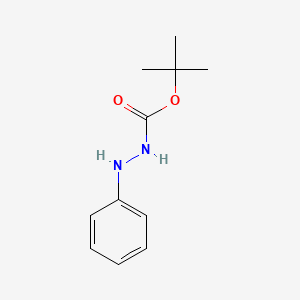

Tert-butyl N-anilinocarbamate

Descripción general

Descripción

Tert-butyl N-anilinocarbamate is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is widely used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl N-anilinocarbamate can be synthesized through the reaction of aniline with di-tert-butyl dicarbonate. The reaction typically involves the nucleophilic addition of aniline to di-tert-butyl dicarbonate, forming a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .

Análisis De Reacciones Químicas

Key Data:

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aniline derivatives | 1–4 | 85–95 |

Mechanism :

-

Water forms hydrogen bonds with the carbonyl oxygen of (Boc)₂O, activating it for nucleophilic attack by the amine.

-

Intramolecular nucleophilic substitution releases CO₂, tert-butanol, and water, forming the carbamate .

Enzymatic Kinetic Resolution

tert-Butyl N-(2-(1-hydroxyethyl)phenyl)carbamate, a structural analog, undergoes enantioselective transesterification using Candida antarctica lipase B (CAL-B). This method achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CAL-B (20 mg) |

| Solvent | Hexane |

| Acyl donor | Vinyl acetate |

| Temperature | 40–50°C |

| Enantioselectivity | E > 200 |

Outcome :

-

(R)-enantiomer: 51–53% yield, 94–98% ee

-

(S)-enantiomer: 97–99% ee

Curtius Rearrangement

tert-Butyl carbamates derived from carboxylic acids undergo Curtius rearrangement via acyl azide intermediates. This reaction proceeds at low temperatures (−20°C) in the presence of zinc(II) triflate and tetrabutylammonium bromide (TBAB), yielding isocyanate intermediates trapped as stable carbamates .

Example :

-

Starting material: Acylated tert-butyl carbamate

-

Product: tert-Butyl N-aryl carbamate

-

Yield: 90–95%

Stability and Deprotection

The Boc group in tert-butyl N-anilinocarbamate is stable under acidic and oxidative conditions but cleaved selectively with trifluoroacetic acid (TFA) or HCl in dioxane. No O-Boc byproducts form during protection or deprotection .

Comparative Deprotection Rates:

| Acid | Time (h) | Efficiency (%) |

|---|---|---|

| TFA (1M) | 2 | >99 |

| HCl/dioxane (4M) | 4 | 95 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Tert-butyl N-anilinocarbamate is primarily utilized as a reagent in organic synthesis. It serves as a protective group for amines, facilitating the formation of various derivatives without interfering with other functional groups. The following table summarizes key reactions involving this compound:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Reactions | Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles | 60-80 |

| Carbamylation of Aryl Amines | Converts arylamines to hindered O-tert-alkyl N-arylcarbamates | 50-75 |

| Decarboxylative Reactions | Facilitates the synthesis of alkylamines via intramolecular decarboxylation | 70-90 |

Case Study: Palladium-Catalyzed Synthesis

In a study by RSC Publishing, this compound was employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. The method demonstrated high efficiency, yielding products with minimal side reactions, thus highlighting its utility in pharmaceutical synthesis .

Medicinal Chemistry

The compound has shown potential as an intermediate in the development of pharmaceuticals. Its ability to form stable derivatives makes it suitable for drug design, particularly in creating compounds that target specific biological pathways.

Case Study: Antioxidant Properties

Research indicates that derivatives of this compound can exhibit antioxidant properties, potentially protecting cells from oxidative stress. This has implications for developing treatments for age-related diseases .

Materials Science

This compound is also explored in materials science for its role in creating polymers and other materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Development

In a recent study, researchers incorporated this compound into polymeric materials, resulting in improved thermal properties and mechanical resilience. This application underscores its potential in developing advanced materials for industrial use .

Environmental Applications

The compound's stability and reactivity make it a candidate for environmental applications, particularly in the remediation of pollutants. Its ability to form stable complexes with heavy metals can be leveraged to develop new methods for environmental cleanup.

Mecanismo De Acción

The mechanism of action of tert-butyl N-anilinocarbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine . The molecular targets and pathways involved include the formation of a tetrahedral intermediate during synthesis and the generation of a tert-butyl carbocation during deprotection .

Comparación Con Compuestos Similares

Tert-butyl N-hydroxycarbamate: Another carbamate used as a protecting group for hydroxylamines.

Carboxybenzyl (CBz) Carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) Carbamate: Used as a protecting group for amines, removed by treatment with an amine base.

Uniqueness: Tert-butyl N-anilinocarbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Actividad Biológica

Tert-butyl N-anilinocarbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its chemical properties, biological interactions, and research findings relevant to its applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a nitrogen atom within a carbamate moiety, along with an aniline derivative. The molecular formula is CHNO, and it has a molecular weight of approximately 236.31 g/mol. The presence of the tert-butyl and aniline groups contributes to its unique chemical reactivity and solubility characteristics, making it suitable for various biological applications.

Research indicates that this compound can interact with biological targets by forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to the inhibition or modification of enzymatic activity, which is crucial in drug design and development. The dimethylamino group present in some derivatives enhances binding affinity to specific receptors, potentially influencing enzyme activity through hydrogen bonding and electrostatic interactions .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, derivatives of similar carbamate structures have exhibited significant antifungal activity against pathogens like Aspergillus niger and Fusarium oxysporum in disc diffusion assays .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxicity against HeLa cells with IC50 values around 10 μg/mL, indicating potential for further exploration in cancer therapeutics .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound derivatives against common fungal pathogens. Results indicated significant inhibition zones in disc diffusion tests, highlighting its potential as a biopreservative in food applications.

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells. The results showed that certain modifications to the aniline structure enhanced cytotoxicity, suggesting avenues for developing targeted cancer therapies.

Propiedades

IUPAC Name |

tert-butyl N-anilinocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQNXVGJRAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395633 | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-43-8 | |

| Record name | 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42116-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.